molecular formula C25H35N3O B2803697 4-tert-butyl-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide CAS No. 903343-00-0

4-tert-butyl-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide

Cat. No.: B2803697
CAS No.: 903343-00-0
M. Wt: 393.575
InChI Key: AGFNSSWXMFKWPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-tert-butyl-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide ( 903343-00-0) is a high-purity chemical compound supplied for research purposes. With a molecular formula of C25H35N3O and a molecular weight of 393.56 g/mol, this synthetic benzamide derivative features a piperazine substructure, a motif frequently investigated in medicinal chemistry for its versatile biological activity . Compounds with structural similarities to this product, particularly those containing a 4-methylpiperazine group, have demonstrated significant research value as potent and selective antagonists for κ opioid receptors (KOR) . The κ opioid receptor system is a key target in neuroscience research for its role in stress, anxiety, depression, and addiction-related behaviors, making selective antagonists crucial pharmacological tools . Furthermore, the 4-methylpiperazine moiety is a recognized pharmacophore in kinase inhibitor discovery. Research has shown its incorporation into molecular scaffolds can yield potent and selective inhibitors for kinases like Discoidin Domain Receptors (DDR1/DDR2), which are implicated in inflammatory processes and fibrosis . This suggests broad potential utility for this compound and its analogues in multiple research pathways, from central nervous system disorders to cellular signaling and inflammation. This product is intended for research use only and is not meant for human or veterinary diagnostic or therapeutic applications. Researchers can order this compound in various quantities, with a guaranteed purity of 90% or higher .

Properties

IUPAC Name

4-tert-butyl-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H35N3O/c1-19-6-8-20(9-7-19)23(28-16-14-27(5)15-17-28)18-26-24(29)21-10-12-22(13-11-21)25(2,3)4/h6-13,23H,14-18H2,1-5H3,(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGFNSSWXMFKWPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)C2=CC=C(C=C2)C(C)(C)C)N3CCN(CC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H35N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the tert-butyl group and the methylphenyl group, followed by the introduction of the methylpiperazinyl group. Common reagents used in these reactions include tert-butyl chloride, methylphenyl bromide, and methylpiperazine. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous reactors. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and pH, is common. Purification of the final product is typically achieved through techniques like crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as hydroxide ions or amines in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-tert-butyl-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction cascades, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzamide Core

2-Methoxy-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide (IC50: 19,952.62)
  • Key Difference : Methoxy group replaces tert-butyl at the benzamide 4-position.
  • Impact : The tert-butyl group in the target compound confers significantly higher lipophilicity, which correlates with improved membrane permeability and binding affinity. The methoxy analogue’s 100-fold lower potency (higher IC50) underscores the importance of the tert-butyl group for activity [14].
4-tert-butyl-N-(4-methyl-2-(4-methylpiperazin-1-yl)quinolin-6-yl)benzamide (Compound 4)
  • Key Difference: Quinoline core replaces the ethyl linker and 4-methylphenyl group.
  • Impact: The quinoline derivative exhibits antifungal activity against Candida biofilms (BEC50: 2.5–5 µM), suggesting that the benzamide-tert-butyl-piperazine motif retains efficacy across diverse scaffolds [3].

Linker and Piperazine Modifications

2-Ethoxy-N-[[1-(4-propan-2-ylpiperazin-1-yl)cyclohexyl]methyl]benzamide (IC50: 316.23)
  • Key Differences :
    • Cyclohexyl linker replaces the ethyl group.
    • Isopropyl substituent on piperazine instead of methyl.
  • Impact : The cyclohexyl linker and bulkier isopropyl group enhance potency (lower IC50), highlighting the role of steric and conformational factors in target binding [14].
4-tert-butyl-N-(4-methyl-2-(4-methylpiperidin-1-yl)quinolin-6-yl)benzamide (Compound 3)
  • Key Difference : Piperidine replaces piperazine.
  • Impact : Piperazine derivatives (e.g., Compound 4) show superior antifungal activity compared to piperidine analogues, likely due to improved hydrogen-bonding capacity [3].

Functional Group Replacements

SI112 ([3-Amino-5-(4-methoxyphenyl)-1H-pyrazol-1-yl][4-(tert-butyl)phenyl]methanone)
  • Key Difference : Pyrazole ring replaces the ethyl-piperazine linker.
  • Impact : Retains the tert-butyl-benzamide motif but demonstrates distinct SAR, emphasizing the ethyl-piperazine linker’s role in optimizing spatial orientation for target interaction [1].

Q & A

Q. What are the optimal synthetic routes for 4-tert-butyl-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide, and how can purity be ensured?

The synthesis typically involves a multi-step process:

  • Step 1 : React 4-tert-butylbenzoyl chloride with a substituted ethylamine intermediate (e.g., 2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethylamine) under basic conditions (e.g., triethylamine in dichloromethane) .
  • Step 2 : Purify the crude product via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol/water) to achieve >95% purity .
  • Monitoring : Use thin-layer chromatography (TLC) with UV visualization to track reaction progress .

Q. How is the molecular structure of this compound validated?

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR confirm the presence of tert-butyl (δ ~1.3 ppm), benzamide carbonyl (δ ~167 ppm), and piperazine protons (δ ~2.5–3.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., m/z calculated for C25_{25}H33_{33}N3_3O: 391.26) .
  • Infrared (IR) Spectroscopy : Key peaks include C=O stretch (~1650 cm1^{-1}) and N-H bend (~1550 cm1^{-1}) .

Q. What preliminary biological assays are recommended to assess its pharmacological potential?

  • Receptor Binding Assays : Screen for affinity toward serotonin or dopamine receptors due to the 4-methylpiperazine moiety, a common pharmacophore in CNS-targeting drugs .
  • In Vitro Cytotoxicity : Use MTT assays in HEK-293 or HepG2 cell lines to evaluate IC50_{50} values .
  • Solubility Testing : Measure solubility in DMSO (commonly >10 mM) and PBS (<0.1 mM) to guide formulation .

Advanced Research Questions

Q. How can reaction yields be optimized during scale-up synthesis?

  • Parameter Optimization : Systematically vary temperature (0–25°C), solvent (DMF vs. dichloromethane), and stoichiometry (1.2–1.5 equivalents of acyl chloride) .
  • Continuous Flow Chemistry : Implement microreactors to enhance mixing and reduce side reactions during amide bond formation .
  • Catalysis : Explore coupling agents like HATU or EDC/HOBt for improved efficiency in polar aprotic solvents .

Q. What strategies resolve contradictions in solubility and bioavailability data?

  • Salt Formation : Synthesize hydrochloride salts (e.g., using HCl in diethyl ether) to enhance aqueous solubility .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to the benzamide or piperazine moieties .
  • Co-solvent Systems : Test PEG-400 or cyclodextrin-based formulations for in vivo studies .

Q. How can structure-activity relationships (SAR) guide derivative design?

  • Piperazine Modifications : Replace 4-methylpiperazine with morpholine or thiomorpholine to alter lipophilicity and receptor selectivity .
  • Substituent Effects : Introduce electron-withdrawing groups (e.g., -CF3_3) on the benzamide ring to enhance metabolic stability .
  • Stereochemistry : Synthesize enantiomers via chiral HPLC separation and compare bioactivity .

Q. What advanced analytical methods validate compound stability under physiological conditions?

  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column (gradient: 10–90% acetonitrile/water, 0.1% TFA) to monitor degradation in simulated gastric fluid (pH 2.0) .
  • LC-MS/MS : Quantify metabolites in plasma samples after intravenous administration in rodent models .
  • DSC/TGA : Perform differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to assess thermal stability .

Q. How do computational methods support mechanistic studies of this compound?

  • Molecular Docking : Use AutoDock Vina to predict binding modes to dopamine D2_2 receptors (PDB ID: 6CM4) .
  • MD Simulations : Run 100-ns simulations in GROMACS to analyze piperazine flexibility and solvent interactions .
  • QSAR Modeling : Train models with RDKit descriptors to correlate substituent electronegativity with IC50_{50} values .

Data Contradiction Analysis

Q. How to address discrepancies in reported receptor binding affinities?

  • Assay Standardization : Replicate experiments using identical buffer conditions (e.g., 50 mM Tris-HCl, pH 7.4) and radioligands (e.g., 3H^3H-spiperone for D2_2 receptors) .
  • Control Compounds : Include reference drugs (e.g., haloperidol) to calibrate inter-lab variability .
  • Statistical Validation : Apply ANOVA with post-hoc Tukey tests to confirm significance (p < 0.05) .

Q. Why do solubility values vary across studies, and how can this be mitigated?

  • Crystallinity Differences : Characterize polymorphs via X-ray diffraction (XRD) and prioritize the most stable form .
  • Particle Size Reduction : Use ball milling or nano-precipitation to increase surface area and dissolution rates .
  • Documentation : Report solvent purity, temperature, and agitation methods in all publications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.